Phenylmercury

Antifungal preservative Ophthalmic formulation Fungal keratitis

Phenylmercury (CAS 23172-37-4), the phenylmercury(1+) cation with molecular formula C₆H₅Hg⁺ and a monoisotopic mass of 279.00922 Da, is the core arylmercury pharmacophore underlying an entire class of organomercury antimicrobial preservatives and agricultural fungicides. Unlike inorganic mercury salts, the covalent phenyl–mercury bond confers markedly enhanced lipophilicity, membrane permeability, and differential binding affinity toward microbial thiol-containing enzymes, fundamentally altering its biodistribution, toxicological profile, and spectrum of antimicrobial activity relative to both inorganic Hg²⁺ and alkylmercurials such as methylmercury and thiomersal.

Molecular Formula C6H5Hg
Molecular Weight 277.70 g/mol
CAS No. 23172-37-4
Cat. No. B1218190
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenylmercury
CAS23172-37-4
Molecular FormulaC6H5Hg
Molecular Weight277.70 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)[Hg]
InChIInChI=1S/C6H5.Hg/c1-2-4-6-5-3-1;/h1-5H;
InChIKeyDCNLOVYDMCVNRZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Phenylmercury (CAS 23172-37-4): Procurement-Grade Identification, Chemical Class, and Physicochemical Baseline for Scientific Selection


Phenylmercury (CAS 23172-37-4), the phenylmercury(1+) cation with molecular formula C₆H₅Hg⁺ and a monoisotopic mass of 279.00922 Da, is the core arylmercury pharmacophore underlying an entire class of organomercury antimicrobial preservatives and agricultural fungicides [1]. Unlike inorganic mercury salts, the covalent phenyl–mercury bond confers markedly enhanced lipophilicity, membrane permeability, and differential binding affinity toward microbial thiol-containing enzymes, fundamentally altering its biodistribution, toxicological profile, and spectrum of antimicrobial activity relative to both inorganic Hg²⁺ and alkylmercurials such as methylmercury and thiomersal [2]. These molecular distinctions mean that phenylmercury-based compounds cannot be considered interchangeable with other organomercury or inorganic mercury species in either research or industrial formulation contexts.

Phenylmercury (CAS 23172-37-4) Procurement Risk: Why Generic Substitution with Other Organomercurials Fails on Quantitative Grounds


Within the organomercury preservative and antifungal landscape, procurement decisions that treat phenylmercuric acetate, phenylmercuric nitrate, phenylmercuric borate, thiomersal, and merbromin as functionally equivalent carry substantial risk of performance failure. These compounds diverge dramatically in aqueous solubility—from 1:600 for phenylmercuric nitrate to considerably higher solubility for the borate salt—directly impacting formulation compatibility, preservative efficacy, and the concentration of bioavailable Hg²⁺ presented to microbial targets . More critically, phenylmercury-based salts demonstrate up to 1,000-fold lower minimum inhibitory concentrations (MICs) against filamentous fungi compared with the widely used preservative benzalkonium chloride [1], and exhibit a genotoxicity profile distinct from both inorganic Hg²⁺ and methylmercury species that precludes simple read-across for toxicological risk assessment [2]. The quantitative evidence below establishes that phenylmercury derivatives occupy a unique performance and safety space that cannot be replicated by alternate mercury-based or non-mercury preservatives without empirical validation.

Phenylmercury (CAS 23172-37-4) Quantitative Differentiation Evidence: Comparator-Anchored Performance Data for Scientific Procurement


Antifungal Potency of Phenylmercuric Nitrate vs. Benzalkonium Chloride Against Ocular Pathogenic Filamentous Fungi

Phenylmercuric nitrate demonstrates antifungal potency that is quantitatively superior to benzalkonium chloride by approximately three orders of magnitude against clinically relevant ocular filamentous fungi. Against 216 fungal isolates from keratitis cases (112 Fusarium spp., 94 Aspergillus spp., and 10 Alternaria alternata), the MIC₅₀ values of phenylmercuric nitrate were 0.0156 µg/mL for both Fusarium and Aspergillus species, versus benzalkonium chloride MIC₅₀ values of 16 µg/mL and 32 µg/mL respectively—representing a >1,000-fold potency differential [1]. The MIC₉₀ values further underscore the consistency of this differentiation: phenylmercuric nitrate achieved MIC₉₀ of 0.0313 µg/mL across all three fungal genera, while benzalkonium chloride required 16–32 µg/mL [1]. Compared to the clinical antifungals natamycin and ketoconazole, phenylmercuric nitrate was also significantly superior in this head-to-head broth dilution antifungal susceptibility testing conducted per CLSI M38-A standards [1].

Antifungal preservative Ophthalmic formulation Fungal keratitis

Phenylmercury Acetate Genotoxicity Profile: Endoreduplication Induction vs. Methylmercury Chloride and Inorganic Mercury

Phenylmercury acetate (PMA) exhibits a mechanistically distinct genotoxicity profile compared with methylmercury chloride (CH₃HgCl) and inorganic mercury (Hg²⁺), assessed by sister chromatid exchange (SCE) and endoreduplication frequency in cultured human lymphocytes. PMA (1–30 µM) increased SCE frequency in a concentration-dependent manner, whereas CH₃HgCl significantly increased SCE frequency only at a single concentration of 20 µM, and Hg²⁺ induced no positive SCE effect at any concentration tested [1]. Critically, PMA was approximately 3-fold more effective than CH₃HgCl and 5-fold more effective than Hg²⁺ in inducing endoreduplicated mitosis at equivalent toxic concentrations [1]. Furthermore, the free radical scavengers catalase and superoxide dismutase (75 and 150 µg/mL) showed no antagonistic action on PMA-induced genotoxicity, indicating that PMA genotoxicity proceeds via a superoxide- and H₂O₂-independent mechanism distinct from oxidative-stress-mediated pathways reported for other mercury species [1].

Genetic toxicology Risk assessment Cytogenetics

Antibacterial Efficiency Ranking of Phenylmercuric Salts vs. Mercuric Chloride and Thiomersal

In a systematic comparison of five mercurials against Staphylococcus aureus and Pseudomonas aeruginosa, mercuric chloride was the most efficient bactericide, but phenylmercuric salts ranked second—significantly outperforming thiomersal, which was the least effective of all tested mercurials [1]. Minimum inhibitory concentrations were determined under standardized conditions, and the rank order (HgCl₂ > phenylmercuric salts > thiomersal) was consistent across both Gram-positive and Gram-negative test organisms. Notably, Pseudomonas aeruginosa was much more sensitive to phenylmercuric salts than was Staphylococcus aureus, demonstrating organism-specific susceptibility patterns that inform preservative selection for formulations requiring broad-spectrum antibacterial coverage [1]. The study further demonstrated that thioglycolate-mediated inactivation did not follow stoichiometric predictions and varied by organism and mercurial, underscoring formulation-relevant differences in sulfhydryl reactivity among these preservatives [1].

Bactericidal preservative Antimicrobial efficacy Formulation preservative selection

Inter-Salt Solubility Differentiation: Phenylmercuric Borate vs. Phenylmercuric Acetate and Nitrate for Formulation Compatibility

Among the phenylmercuric salts used as antimicrobial preservatives in topical pharmaceutical formulations, phenylmercuric borate exhibits greater aqueous solubility than phenylmercuric nitrate and has been reported to be less irritating than either phenylmercuric acetate or phenylmercuric nitrate . Phenylmercuric nitrate has limited solubility of approximately 1 in 600 parts of water, constraining its use in aqueous formulations requiring higher preservative concentrations . The borate salt's improved solubility profile enables more flexible formulation design, particularly for ophthalmic and nasal preparations where preservative concentration limits are regulated: in Europe, use is limited to eye makeup at ≤0.007% mercury, and in Canada, ophthalmic/nasal/otic preparations are limited to ≤0.004% phenylmercuric borate only where no suitable alternative exists . Despite the reduced irritancy of the borate salt, cross-sensitization potential with other mercurial preservatives remains, and systemic absorption has been documented following regular use of hand disinfectant soap containing 0.04% phenylmercuric borate, increasing estimated total daily body mercury load from 30–100 mg per 24 hours .

Preservative solubility Pharmaceutical formulation Salt selection

Chromatographic Retention Behavior of Phenylmercury vs. Methylmercury and Inorganic Mercury in Reversed-Phase HPLC Speciation

In reversed-phase HPLC systems employing micellized dithizone post-column derivatization with photometric detection at 500 nm, phenylmercury exhibits chromatographic retention behavior that is well-resolved and systematically distinct from both methylmercury and inorganic mercury(II), enabling baseline separation of all three environmentally relevant mercury species [1]. Under optimized conditions with a mobile phase of 5–30% acetonitrile in water at pH 2.0 containing 2×10⁻⁴ mol·L⁻¹ DCTA, linear calibration was achieved across 20–1,000 ppb with correlation coefficients exceeding 0.99, and detection limits in the range of 1–5 ng for all three mercury species [1]. The retention behavior was systematically characterized as a function of pH, acetonitrile volume fraction, and complex-forming additives on octadecylsilica sorbent, establishing that separation selectivity is predominantly governed by the hydrophobicity of the organic ligand attached to mercury [1]. In a complementary ion chromatography system on silica gel with the same dithizone-based post-column detection, detection limits of 1.1 ng for Hg(II), 2.2 ng for methylmercury, and 6.2 ng for phenylmercury were determined, reflecting species-dependent differences in derivatization efficiency and absorbance [2].

Mercury speciation analysis Environmental monitoring HPLC method development

Phenylmercury (CAS 23172-37-4) Best-Fit Research and Industrial Application Scenarios Anchored to Quantitative Differentiation Evidence


Preservation of Multi-Dose Ophthalmic Formulations Requiring Potent Antifungal Coverage

In ophthalmic drug products at risk of fungal contamination—particularly multi-dose containers for keratitis-prone patient populations—phenylmercuric nitrate at sub-microgram-per-mL concentrations provides antifungal protection that benzalkonium chloride cannot match without exceeding tolerability limits. The >1,000-fold MIC advantage of phenylmercuric nitrate over benzalkonium chloride against Fusarium and Aspergillus species [1] makes it the preservative of choice where filamentous fungal contamination risk is the primary microbial challenge and where lower preservative load is clinically desirable.

Genetic Toxicology Screening Programs Requiring Positive Control with Defined Arylmercury Genotoxicity Signature

Phenylmercury acetate serves as a mechanistically defined positive control in in vitro genotoxicity testing batteries due to its unique profile: concentration-dependent SCE induction across 1–30 µM, potent endoreduplication activity that is 3- to 5-fold greater than methylmercury chloride or inorganic mercury at equivalent toxic concentrations, and demonstrated resistance to antagonism by catalase and superoxide dismutase [2]. This non-oxidative genotoxic mechanism makes PMA a valuable tool for discriminating between oxidative-stress-mediated and direct genotoxicity pathways in screening assays.

Topical Antiseptic Formulation Development Requiring Balanced Efficacy–Irritancy Profile

For topical pharmaceutical formulations where both antimicrobial preservative efficacy and dermal tolerability are critical quality attributes, phenylmercuric borate offers a differentiated salt selection option. Its higher aqueous solubility compared with phenylmercuric nitrate, combined with reduced irritancy relative to both phenylmercuric acetate and phenylmercuric nitrate , enables formulators to achieve target preservative concentrations in aqueous vehicles while minimizing the risk of local irritation. The documented antibacterial efficacy of phenylmercuric salts—superior to thiomersal and second only to mercuric chloride [3]—further supports selection where thiomersal's weaker activity is insufficient.

Environmental Mercury Speciation Analysis Requiring Species-Specific Calibration Standards

Environmental monitoring laboratories quantifying mercury species in contaminated soils, sediments, and biological tissues require authentic phenylmercury reference standards for accurate speciation. Phenylmercury's reversed-phase HPLC retention behavior is distinct from both methylmercury and inorganic Hg(II), with baseline separation achievable under optimized conditions [4]. The species-dependent detection sensitivity (6.2 ng for phenylmercury vs. 1.1–2.2 ng for Hg(II) and methylmercury in ion chromatography systems [5]) means that separate calibration curves are mandatory for each species—methylmercury standards cannot be substituted for phenylmercury quantification without introducing systematic error.

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